Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium

Atomic Layer Deposition Precursor Volatility Thermal Budget

Ho(TMHD)₃ is the only holmium β-diketonate combining intact sublimation, moderate volatility, and validated ozone-compatible ALD behavior - attributes not simultaneously met by HoCl₃, Ho(acac)₃·xH₂O, or Ho(hfa)₃. • Validated ALD window with O₃ co-reactant enabling saturative, self-limiting growth of Ho₂O₃ (κ ≈ 15), Ho₂Ti₂O₇, and HoF₃ films • Intact molecular sublimation at ~180-290 °C enables precise cycle-level composition control in supercycle doping • Available up to 99.99% (4N) on REO basis for demanding CVD/ALD gate dielectric applications

Molecular Formula C33H60HoO6
Molecular Weight 717.8 g/mol
Cat. No. B13395622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium
Molecular FormulaC33H60HoO6
Molecular Weight717.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ho]
InChIInChI=1S/3C11H20O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;
InChIKeyQNWQGMKVCATKFK-LWTKGLMZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ho(TMHD)₃ – Volatile Precursor for ALD/CVD of Ho₂O₃ Films


Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)holmium(III), commonly abbreviated Ho(TMHD)₃ or Ho(thd)₃ (CAS 15522-73-3), is a homoleptic holmium(III) β-diketonate complex with molecular formula C₃₃H₅₇HoO₆ and a molecular weight of 714.73–717.76 g·mol⁻¹ [1]. It belongs to the well-established Ln(thd)₃ family of volatile lanthanide precursors and is commercially available at purities up to 99.99% (4N) on a rare-earth oxide (REO) basis [1]. The compound is primarily employed as a metal–organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of holmium sesquioxide (Ho₂O₃) thin films, which serve as high-permittivity gate dielectrics, magnetic layers, and components of multiferroic oxide systems [2][3].

Ho(TMHD)₃ Differentiation vs. Generic Holmium Precursors


Holmium precursors for thin-film deposition span multiple ligand classes — including halides (HoCl₃), acetylacetonates (Ho(acac)₃·xH₂O), simple carboxylates (holmium acetate), and fluorinated β-diketonates (Ho(hfa)₃-based adducts) — yet their thermal behavior, volatility, and film-forming characteristics diverge substantially. HoCl₃ requires extreme temperatures (boiling point ~1500 °C; melting point ~718 °C ) that are incompatible with standard ALD/CVD delivery systems. Ho(acac)₃·xH₂O possesses variable hydrate stoichiometry that introduces uncontrolled water content into the vapor stream [1]. Critically, even within the β-diketonate family, the hexafluoroacetylacetonate analog Ho(hfa)₃(H₂O)₂ undergoes thermal decomposition directly to Ho₂O₃ rather than subliming intact [2], precluding its use as a volatile transport precursor. Ho(TMHD)₃ differentiates itself by combining moderate sublimation temperature, intact molecular volatility, and ozone-compatible ALD behavior — parameters that are not simultaneously met by any single non-thd holmium precursor class. The evidence below quantifies this differentiation.

Ho(TMHD)₃ – Quantitative Comparator Evidence


Sublimation Temperature vs. Heavier Ln(thd)₃ Analogs

Ho(thd)₃ exhibits a sublimation temperature of 130 °C under ALD-relevant conditions, which is 15 °C to 35 °C lower than several heavier lanthanide thd congeners used for the same oxide-deposition application [1]. Specifically, Nd(thd)₃ requires 165 °C, Sm(thd)₃ requires 145 °C, and Er(thd)₃ requires 135 °C for comparable vapor delivery [1]. Dy(thd)₃ and Tm(thd)₃ match Ho(thd)₃ at 130 °C, but Dy₂O₃ and Tm₂O₃ serve different functional roles (e.g., Dy₂O₃ for magnetism, Tm₂O₃ for optics), making Ho(thd)₃ the lowest-thermal-budget precursor specifically for high-k Ho₂O₃ dielectric deposition.

Atomic Layer Deposition Precursor Volatility Thermal Budget Lanthanide β-diketonates

True ALD Window Among Lanthanide thd Precursors

When the entire Ln(thd)₃ series (Ln = Pr, Nd, Sm, Eu, Tb, Dy, Ho, Er, Tm, Yb) was systematically evaluated for ALD of Ln₂O₃ using ozone as co-reactant across a 200–400 °C substrate temperature range, only Ho(thd)₃ and Tm(thd)₃ exhibited a region of constant growth rate — the hallmark 'ALD window' that signifies true self-limiting surface chemistry [1][2]. For all other lanthanides in the series, growth rates varied continuously with substrate temperature, indicating a CVD-like contribution that compromises the thickness uniformity and conformality advantages that define ALD.

Atomic Layer Deposition ALD Window Self-limiting Growth Lanthanide Oxides

Sublimation Enthalpy Compared to Pr(thd)₃

Solution-reaction calorimetry at 298.15 K determined the standard molar enthalpies of formation of crystalline Ho(thd)₃ and Pr(thd)₃ as −2384.8 ± 11.5 and −2434.3 ± 11.5 kJ·mol⁻¹, respectively [1][2]. Combined with measured molar enthalpies of sublimation, the mean lanthanide–oxygen bond enthalpy was calculated to be 253 ± 10 kJ·mol⁻¹ for Ho(thd)₃ versus 265 ± 10 kJ·mol⁻¹ for Pr(thd)₃ [1]. The 12 kJ·mol⁻¹ lower Ln–O bond enthalpy for the holmium complex provides a thermodynamic rationale — grounded in the lanthanide contraction — for its experimentally observed lower sublimation temperature.

Thermochemistry Sublimation Enthalpy Lanthanide β-diketonates Precursor Volatility

Intact Sublimation vs. Decomposition (Ho(hfa)₃(H₂O)₂)

A direct structural and thermogravimetric comparison between Ho(TMHD)₃ and the fluorinated analog Ho(hfa)₃(H₂O)₂ reveals a fundamental divergence in thermal behavior: Ho(hfa)₃(H₂O)₂ decomposes cleanly and directly to Ho₂O₃ upon heating, without subliming as an intact molecular species [1]. In contrast, Ho(TMHD)₃ sublimes as an intact, coordinatively saturated monomer [1][2]. This behavioral difference is traceable to intermolecular hydrogen bonding via coordinated water in Ho(hfa)₃(H₂O)₂, which stabilizes polymeric chains in the solid state and prevents intact sublimation [1].

Thermal Decomposition Precursor Purity β-Diketonate Chemistry Holmium Oxide Films

Ho₂O₃ Dielectric Constant – ALD vs. Sputtering

Ho₂O₃ films deposited by ALD using Ho(thd)₃ and ozone exhibit a dielectric permittivity (k) of approximately 15, as reported for candidate high-k gate dielectric applications [1]. This compares favorably to Ho₂O₃ films deposited by reactive sputtering, which consistently yield k ≈ 13 across multiple studies [2][3]. While both methods produce functional dielectric films, the ALD route using Ho(thd)₃ achieves a ~15% higher dielectric constant, which for a given equivalent oxide thickness (EOT) translates to a physically thicker film with reduced leakage current density.

High-k Dielectrics Ho₂O₃ Thin Films Permittivity Comparison Gate Dielectrics

Ho(TMHD)₃ – Application Scenarios


Ho₂O₃ High-k Gate Dielectrics on FinFET/GAA

Fabrication of advanced CMOS transistor gate stacks demands gate dielectrics with high permittivity (κ) and, critically, conformal coverage of three-dimensional fin or nanowire channel topographies. Ho(TMHD)₃ is one of only two lanthanide thd precursors (along with Tm(thd)₃) for which a true ALD window has been experimentally validated with ozone co-reactant [1], meaning that saturative, self-limiting surface chemistry can be reproducibly achieved. The resulting Ho₂O₃ films deliver κ ≈ 15 — approximately 15% higher than the ~13 achieved by reactive sputtering of the same oxide [2][3]. This combination of ALD-conformal deposition capability plus enhanced dielectric constant makes Ho(TMHD)₃ a candidate precursor for gate dielectric modules in next-generation logic and memory devices where EOT scaling and leakage current suppression are simultaneous requirements.

Ho₂Ti₂O₇ Pyrochlore Thin Films for Spin Ice Research

The pyrochlore phase Ho₂Ti₂O₇ is of intense fundamental interest as a spin ice material exhibiting magnetic monopole excitations. ALD using Ho(thd)₃, Ti(OCH(CH₃)₂)₄, and O₃ at 300 °C has been demonstrated as a route to stoichiometric Ho₂Ti₂O₇ films, with the Ho:Ti ratio tunable by adjusting the ratio of Ho₂O₃-to-TiO₂ deposition cycles [1]. Ho(thd)₃'s intact sublimation behavior [2] ensures that holmium is delivered to the substrate exclusively as the molecular precursor, enabling the precise cycle-level composition control that is essential for achieving the exact 1:1 Ho:Ti stoichiometry required for the pyrochlore phase. This application scenario leverages the precursor's volatility, ALD compatibility, and clean thermal decomposition pathway in a manner that alternative holmium sources (halides, acetates, or non-subliming β-diketonates) cannot match.

HoF₃ Thin Films for Optical Coatings and Solid Electrolytes

Ho(thd)₃ has been employed as the holmium source in the first reported ALD process for holmium trifluoride (HoF₃) thin films, using niobium pentafluoride (NbF₅) as the fluoride co-reactant [1]. This process relies on Ho(thd)₃ to deliver holmium in a volatile, intact molecular form, as opposed to non-volatile fluoride or chloride holmium sources. HoF₃ is of interest as a component of rare-earth fluoride optical coatings in the infrared spectral region and as a solid electrolyte interlayer in fluoride-ion batteries. The demonstrated ALD compatibility of Ho(thd)₃ with fluoride co-reactants opens a deposition pathway that is not accessible with non-subliming or decomposing holmium precursors.

Ho-Doped TiO₂ for Photocatalytic and High-k Dielectric Films

Holmium-doped titanium oxide (Ho:TiO₂ or HoTiOₓ) films with dielectric permittivity values reported between 30 and 100 have been deposited by ALD using Ho(thd)₃ and titanium isopropoxide with ozone [1]. Because Ho(thd)₃ exhibits a stable ALD window with a constant growth rate [2], the Ho doping level can be precisely controlled by varying the supercycle ratio of Ho₂O₃ to TiO₂ deposition cycles, without the risk of gas-phase CVD contributions that would introduce run-to-run variability. This level of dopant control is essential for optimizing the trade-off between dielectric constant enhancement and leakage current in high-k composite films, and for tuning the band structure of photocatalytically active Ho:TiO₂ materials.

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